Methyl (2S)-2-(acetyloxy)-4-methylpentanoate
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Overview
Description
Methyl (2S)-2-(acetyloxy)-4-methylpentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an acetyloxy group attached to a methylpentanoate backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-(acetyloxy)-4-methylpentanoate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol under acidic conditions to form the ester. The reaction is usually carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of flow microreactor systems has been reported to enhance the synthesis of esters by providing a more efficient and sustainable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(acetyloxy)-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other derivatives.
Scientific Research Applications
Methyl (2S)-2-(acetyloxy)-4-methylpentanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of Methyl (2S)-2-(acetyloxy)-4-methylpentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl (2S)-2-(acetyloxy)-4-methylpentanoate can be compared with other esters and acetyloxy compounds:
Methyl acetate: A simpler ester with similar reactivity but different applications.
Ethyl (2S)-2-(acetyloxy)-4-methylpentanoate: An ester with an ethyl group instead of a methyl group, which may exhibit different physical and chemical properties.
Methyl (2S)-2-(acetyloxy)-3-methylbutanoate: A structural isomer with a different arrangement of the carbon chain, leading to variations in reactivity and applications .
Conclusion
This compound is a versatile compound with significant importance in various fields of science and industry
Properties
CAS No. |
916263-93-9 |
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Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl (2S)-2-acetyloxy-4-methylpentanoate |
InChI |
InChI=1S/C9H16O4/c1-6(2)5-8(9(11)12-4)13-7(3)10/h6,8H,5H2,1-4H3/t8-/m0/s1 |
InChI Key |
NVOJXKTYTSSIFJ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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